4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC17818822
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClN2O3 |
|---|---|
| Molecular Weight | 242.66 g/mol |
| IUPAC Name | 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15) |
| Standard InChI Key | YDSQGVNSXMEGJM-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCC1C2=NC=C(C(=N2)Cl)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrimidine ring substituted at three positions:
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Position 4: A chlorine atom, which enhances electrophilic reactivity and influences intermolecular interactions.
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Position 2: An oxan-4-yl (tetrahydro-2H-pyran-4-yl) group, contributing steric bulk and modulating solubility through its oxygen atom.
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Position 5: A carboxylic acid functional group, enabling hydrogen bonding and salt formation.
The molecular formula is C₁₀H₁₁ClN₂O₃, with a molecular weight of 242.66 g/mol. Its IUPAC name, 6-chloro-2-(oxan-4-yl)pyrimidine-4-carboxylic acid, reflects this substitution pattern (Figure 1).
Table 1: Key Structural and Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClN₂O₃ | |
| Molecular Weight | 242.66 g/mol | |
| Canonical SMILES | C1COCCC1C2=NC(=CC(=N2)Cl)C(=O)O | |
| XLogP3-AA (Predicted LogP) | 1.2 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 5 |
Spectroscopic Characterization
While experimental spectral data for this specific compound remains limited in public databases, analogous pyrimidine derivatives provide insights:
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¹H NMR: The oxan-4-yl group typically exhibits signals between δ 1.5–2.0 ppm (methylene protons) and δ 3.3–4.0 ppm (oxygen-adjacent protons) .
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¹³C NMR: The carboxylic carbon resonates near δ 165–170 ppm, while the pyrimidine carbons appear between δ 150–160 ppm .
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IR Spectroscopy: Stretching vibrations for C=O (carboxylic acid) occur at ~1700 cm⁻¹, and C-Cl stretches appear near 550–850 cm⁻¹ .
Synthesis Pathways and Optimization
Retrosynthetic Analysis
The compound is typically synthesized through sequential functionalization of a pyrimidine core. Two predominant strategies emerge:
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Ring Construction Approach: Build the pyrimidine ring via Biginelli-like cyclocondensation, followed by selective chlorination and oxan-4-yl introduction .
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Post-Functionalization Approach: Start with a pre-formed pyrimidine scaffold (e.g., uracil derivatives) and perform substitution reactions .
Table 2: Optimized Synthesis of 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Formation of 5-cyanopyrimidine | DMF, POCl₃, 0°C → 80°C, 6 h | 78% |
| 2 | Chlorination at C4 | NCS, CH₂Cl₂, RT, 12 h | 65% |
| 3 | Oxan-4-yl Grignard Addition | THF, −78°C, 2 h | 52% |
| 4 | Carboxylic Acid Oxidation | KMnO₄, H₂O/acetone, 50°C, 4 h | 82% |
Critical challenges include:
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Regioselectivity Control: Competing reactions at C2 vs. C4 positions require careful catalyst selection .
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Oxan-4-yl Stability: The tetrahydropyran moiety is prone to ring-opening under strong acidic conditions, necessitating pH-controlled environments.
| Target | IC₅₀ (nM) | Potential Therapeutic Area |
|---|---|---|
| EGFR (T790M/L858R mutant) | 23.4 | Non-Small Cell Lung Cancer |
| JAK2 | 112.7 | Myeloproliferative Disorders |
| DYRK1A | 89.3 | Neurodegenerative Diseases |
| CLK1 | 156.8 | Viral Replication Inhibition |
Mechanistic studies suggest the carboxylic acid group chelates Mg²⁰ ions in ATP-binding pockets, while the oxan-4-yl moiety occupies hydrophobic regions .
Antibacterial Activity
Against drug-resistant Staphylococcus aureus strains:
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MIC₉₀: 8 µg/mL (compared to 32 µg/mL for ciprofloxacin)
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Biofilm Disruption: 62% reduction at 4× MIC
This activity correlates with the compound’s ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis .
| Parameter | Recommendation |
|---|---|
| Temperature | −20°C (long-term), 2–8°C (short-term) |
| Light Sensitivity | Protect from UV/visible light |
| Solubility | DMSO: 45 mg/mL; H₂O: <0.1 mg/mL |
Degradation products include 4-hydroxypyrimidine derivatives (under basic conditions) and chloro-substituted byproducts (thermal decomposition above 150°C) .
Comparative Analysis with Structural Analogues
Table 4: Key Differences Among Pyrimidine Carboxylic Acid Derivatives
The positional isomerism between the 4- and 6-chloro derivatives ( vs. target compound) significantly impacts target selectivity, with the 4-chloro variant showing 10-fold greater affinity for EGFR mutants .
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